molecular formula C21H24ClNO3 B5457090 [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride

[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride

Cat. No. B5457090
M. Wt: 373.9 g/mol
InChI Key: DCWWCWRXNIPMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride, also known as BEFA, is a chemical compound that has been widely used in scientific research. It is a potent and selective ligand for the histamine H3 receptor, which is involved in the regulation of several physiological processes, including sleep, cognition, and appetite.

Mechanism of Action

[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride is a selective ligand for the histamine H3 receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of the release of histamine and other neurotransmitters. This inhibition of neurotransmitter release is thought to underlie the effects of [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride on sleep, cognition, and appetite. The exact mechanism of action of [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride on the histamine H3 receptor is still being investigated.
Biochemical and Physiological Effects
[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase wakefulness and decrease slow-wave sleep in rats. It has also been shown to improve cognitive performance in rats and mice. Additionally, [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride has been shown to decrease food intake in rats and to reduce body weight in obese mice.

Advantages and Limitations for Lab Experiments

[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a selective ligand for the histamine H3 receptor, which allows for the study of the specific effects of histamine H3 receptor activation. Another advantage is that it has been extensively studied, which allows for the comparison of results across different studies. One limitation is that it has not been extensively studied in humans, which limits its translational potential. Another limitation is that it has a relatively short half-life, which can make it difficult to study its effects over a long period of time.

Future Directions

There are several future directions for the study of [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride. One direction is the development of new drugs that target the histamine H3 receptor. [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride has been used as a lead compound to develop new drugs that have improved pharmacological properties. Another direction is the investigation of the role of the histamine H3 receptor in other physiological processes, such as pain, anxiety, and depression. Additionally, there is a need for further studies to investigate the safety and efficacy of [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride in humans.

Synthesis Methods

[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 2-furancarboxaldehyde with 2-(benzyloxy)-3-ethoxybenzylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine product. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt of [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride.

Scientific Research Applications

[2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride has been extensively used in scientific research as a tool to study the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily located in the central nervous system. It is involved in the regulation of several physiological processes, including sleep, cognition, and appetite. [2-(benzyloxy)-3-ethoxybenzyl](2-furylmethyl)amine hydrochloride has been used to investigate the role of the histamine H3 receptor in these processes. It has also been used to study the pharmacology of the histamine H3 receptor and to develop new drugs that target this receptor.

properties

IUPAC Name

1-(3-ethoxy-2-phenylmethoxyphenyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-2-23-20-12-6-10-18(14-22-15-19-11-7-13-24-19)21(20)25-16-17-8-4-3-5-9-17;/h3-13,22H,2,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWWCWRXNIPMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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